![molecular formula C20H19N3O4S B2736437 N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide CAS No. 1334370-34-1](/img/structure/B2736437.png)
N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a phenylisoxazole group, a methylsulfonamido group, and a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The phenylisoxazole group would likely contribute to the compound’s aromaticity, while the methylsulfonamido and cyclopropanecarboxamide groups could influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The phenylisoxazole group might undergo electrophilic aromatic substitution reactions, while the methylsulfonamido and cyclopropanecarboxamide groups could participate in various nucleophilic and electrophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the phenylisoxazole, methylsulfonamido, and cyclopropanecarboxamide groups could affect these properties .Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, specifically using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This method supports full structure characterization of metabolites, providing analytical standards for monitoring and quantifying drug metabolites in clinical investigations (Zmijewski et al., 2006).
Electrophysiological Activity
Compounds structurally related to N-substituted imidazolylbenzamides or benzene-sulfonamides have shown potency in in vitro cardiac electrophysiological assays, indicating potential for developing selective class III agents for treating arrhythmias (Morgan et al., 1990).
Aldose Reductase Inhibitors
Sulfonamide derivatives have been explored for their aldose reductase inhibitory activity, with implications for managing diabetic complications. The introduction of specific functional groups has resulted in compounds with potent inhibitory profiles, also exhibiting antioxidant activity (Alexiou & Demopoulos, 2010).
Synthesis and Transformation of Cyclic Sulfoximines
Cyclic sulfoximines have been synthesized through a stereoselective [3+2] cycloaddition, facilitated by a removable PhSO₂CF₂ group. This methodology underscores the utility of sulfonamide groups in organic synthesis, leading to potential applications in drug development and chemical biology (Ye et al., 2014).
Antimalarial and COVID-19 Drug Research
Sulfonamide compounds have been investigated for their antimalarial activity and potential utility as COVID-19 therapeutics. Theoretical calculations and molecular docking studies suggest that these compounds may interact with viral proteins, offering a basis for developing new treatments (Fahim & Ismael, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23-16-9-5-8-15(12-16)21-19(24)20(10-11-20)18-13-17(27-22-18)14-6-3-2-4-7-14/h2-9,12-13,23H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUIRRQACOSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.